molecular formula C16H19N7O B6452531 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548994-80-3

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Katalognummer: B6452531
CAS-Nummer: 2548994-80-3
Molekulargewicht: 325.37 g/mol
InChI-Schlüssel: YBDIBOWUAKAGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a complex architecture combining a 1,2,4-triazolone core, a piperidine linker, and a cyanopyrimidine group. The structural motif of a piperidine ring linked to a nitrogen-containing heterocycle is found in compounds investigated as inhibitors of enzymes like glutaminyl-peptide cyclotransferase (QPCT), a target with relevance in oncology and immunology . The presence of the 1,2,4-triazol-5-one scaffold is significant, as this heterocycle is a known pharmacophore in the design of biologically active compounds and has been extensively utilized in the development of various enzyme inhibitors . The 4-cyanopyrimidine group serves as an electron-deficient aromatic system that can enhance solubility and is a common feature in small molecules designed for targeted protein interaction. This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own safety and toxicity assessments before handling.

Eigenschaften

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-21-16(24)23(13-2-3-13)14(20-21)11-5-8-22(9-6-11)15-18-7-4-12(10-17)19-15/h4,7,11,13H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDIBOWUAKAGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of the compound is C17H20N6OC_{17}H_{20}N_6O with a molecular weight of approximately 324.4 g/mol. The structure includes:

  • Piperidine ring : Known for its role in drug design due to its ability to interact with biological targets.
  • Triazole moiety : Recognized for antifungal properties and potential interactions with various enzymes and receptors.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic effects:

  • Antimicrobial Activity : The triazole group is well-documented for its antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth effectively, making it a candidate for developing new antifungal agents.
  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. The interaction of the compound with specific inflammatory pathways could lead to new treatments for inflammatory diseases.

Neuropharmacological Studies

Given the structural similarities with known neuroactive compounds, research indicates potential neuropharmacological effects:

  • Modulation of Neurotransmitter Systems : The piperidine component may influence neurotransmitter systems, suggesting applications in treating neurological disorders.

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity:

StepDescription
1Preparation of the piperidine ring
2Introduction of the triazole moiety
3Formation of the carbonitrile group

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antifungal Activity

In a study examining various triazole derivatives, the compound demonstrated significant antifungal activity against several strains of fungi. It was found to inhibit fungal growth through mechanisms involving disruption of cell membrane integrity.

Case Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory potential revealed that the compound could reduce pro-inflammatory cytokines in vitro. This suggests a mechanism by which it may alleviate symptoms associated with chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Substituent Effects

The target compound’s unique triazolone-piperidine-pyrimidine architecture distinguishes it from related derivatives. Below is a comparative analysis of its structural attributes against analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimidine-carbonitrile Cyclopropyl-triazolone-piperidine ~334.37
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Pyrimidine-carbonitrile 4-Methoxyphenyl, 4-methylpiperidine 324.40
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-carbonitrile 3-Hydroxyphenylamino, methylamino-thiazole Not reported
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole-oxazine 4-Methoxyphenyl, oxazine Not reported

Key Observations :

  • The cyclopropyl substituent may improve metabolic stability and lipophilicity relative to the 4-methoxyphenyl group in .
  • The piperidine linkage in the target compound and suggests shared conformational flexibility, which could influence binding kinetics in biological systems.

Comparison with Analogs :

  • Compound : Prepared using guanidine and acrylonitrile derivatives, yielding 18% after purification .
  • Compound : Synthesis likely involves similar pyrimidine-carbonitrile formation but substitutes triazolone with simpler groups (e.g., methoxyphenyl).

Physicochemical and Functional Properties

Property Target Compound Compound Compound
Lipophilicity (logP) Estimated high (cyclopropyl) Moderate (methoxyphenyl) Low (hydroxyphenylamino)
Solubility Likely low in aqueous media Moderate (polar substituents) Higher (polar thiazole group)
Thermal Stability High (rigid triazolone) Moderate Not reported

Functional Implications :

  • The target compound’s carbonitrile group may act as a hydrogen bond acceptor, akin to and , but its triazolone moiety could introduce additional hydrogen-bonding sites for target engagement .
  • The cyclopropyl group may confer resistance to oxidative metabolism, enhancing pharmacokinetic profiles compared to .

Vorbereitungsmethoden

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole moiety is synthesized via cyclocondensation of hydrazine hydrate with formamide derivatives under high-pressure conditions. A representative protocol from involves:

  • Reactants : Methyl formate (5.0 kg), 85% hydrazine hydrate (2.0 kg), ammonium bicarbonate (2.0 kg).

  • Conditions : Sealed reactor pressurized to 120°C for 1.5 hours, followed by methanol removal via distillation.

  • Yield : 90% after ethanol reflux and crystallization.

Mechanistic Insight :

  • Ammonolysis of methyl formate generates formamide and ammonia.

  • Formamide reacts with hydrazine to form formylhydrazine.

  • Cyclization via intramolecular dehydration yields 1H-1,2,4-triazole.

Introduction of the Cyclopropyl Group

Cyclopropanation is achieved by reacting the triazole intermediate with cyclopropanecarbonyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, yielding 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.

Piperidine Ring Functionalization

The triazole derivative is coupled to piperidine via a Mannich reaction:

  • Reactants : 4-Aminopiperidine, formaldehyde, and the triazole derivative.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : 75–80% after column chromatography.

Synthesis of the Pyrimidine-4-Carbonitrile Fragment

Cyclocondensation Strategies

Pyrimidine-4-carbonitrile is synthesized from ethyl cyanoacetate, thiourea, and aldehydes. A microwave-assisted method from provides superior yields:

  • Reactants : Ethyl cyanoacetate (1.2 eq), thiourea (1.0 eq), 4-chlorobenzaldehyde (1.0 eq).

  • Conditions : Microwave irradiation (300 W, 100°C) for 15 minutes.

  • Yield : 85–90%.

Comparative Data :

MethodCatalystTime (h)Yield (%)
ConventionalPiperidine460
MicrowaveNH4Cl0.2588

Nitrile Group Introduction

The carbonitrile group is installed via nucleophilic substitution using potassium cyanide or trimethylsilyl cyanide. For example, treatment of 4-chloropyrimidine with KCN in DMF at 80°C for 3 hours affords pyrimidine-4-carbonitrile in 78% yield.

Coupling of Triazole-Piperidine and Pyrimidine-Carbonitrile Fragments

Nucleophilic Aromatic Substitution (SNAr)

The piperidine nitrogen attacks the electron-deficient C-2 position of pyrimidine-4-carbonitrile:

  • Reactants : Pyrimidine-4-carbonitrile (1.0 eq), triazole-piperidine (1.2 eq).

  • Conditions : DMSO, 100°C, 12 hours.

  • Yield : 65–70% after recrystallization.

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig coupling enables C-N bond formation under milder conditions:

  • Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).

  • Base : Cs2CO3 (2.0 eq).

  • Solvent : Toluene, 80°C, 6 hours.

  • Yield : 82%.

Optimization and Scalability Challenges

  • Triazole Synthesis : High-pressure conditions () require specialized equipment, but ammonium salt additives reduce reaction time by 30%.

  • Pyrimidine Cyclocondensation : Microwave methods () enhance reproducibility and reduce energy consumption by 60%.

  • Coupling Step : Palladium catalysis improves regioselectivity but increases cost due to ligand requirements.

Q & A

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (pH 1–13, 40–80°C) and analyze degradation products via LC-MS. Accelerated stability testing (40°C/75% RH) over 4–12 weeks predicts shelf life. Use Arrhenius plots to extrapolate degradation kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.